REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][C:4]1[C:5](Br)=[C:6](Br)[CH:7]=[CH:8][CH:9]=1.[OH-].[Na+].[Br-:14].C([N+](CC)(CC)CCCCC)C>C(Cl)Cl>[Br:1][C:2]([Br:14])=[CH:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.431 mol
|
Type
|
reactant
|
Smiles
|
BrCCC=1C(=C(C=CC1)Br)Br
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.0124 mol
|
Type
|
reactant
|
Smiles
|
[Br-].C(C)[N+](CCCCC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(40° C.)
|
Type
|
WASH
|
Details
|
The product was washed with three 500-ml portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over calcium sulfate (Drierite)
|
Type
|
CUSTOM
|
Details
|
stripped of solvent in a rotary evaporator at a bath temperature of 323 K
|
Type
|
CUSTOM
|
Details
|
(50° C.)
|
Name
|
|
Type
|
|
Smiles
|
BrC(=CC1=CC=CC=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][C:4]1[C:5](Br)=[C:6](Br)[CH:7]=[CH:8][CH:9]=1.[OH-].[Na+].[Br-:14].C([N+](CC)(CC)CCCCC)C>C(Cl)Cl>[Br:1][C:2]([Br:14])=[CH:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.431 mol
|
Type
|
reactant
|
Smiles
|
BrCCC=1C(=C(C=CC1)Br)Br
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.0124 mol
|
Type
|
reactant
|
Smiles
|
[Br-].C(C)[N+](CCCCC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(40° C.)
|
Type
|
WASH
|
Details
|
The product was washed with three 500-ml portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over calcium sulfate (Drierite)
|
Type
|
CUSTOM
|
Details
|
stripped of solvent in a rotary evaporator at a bath temperature of 323 K
|
Type
|
CUSTOM
|
Details
|
(50° C.)
|
Name
|
|
Type
|
|
Smiles
|
BrC(=CC1=CC=CC=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |